molecular formula C15H13NO5 B11767414 Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)acrylate

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)acrylate

Cat. No.: B11767414
M. Wt: 287.27 g/mol
InChI Key: ISOKBFRRQLYGHM-CSKARUKUSA-N
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Description

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a nitrophenyl group and an acrylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)acrylate typically involves the reaction of 2-nitrophenylfuran with ethyl acrylate under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br₂) can be used for substitution reactions on the furan ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce various nitro-oxidized products.

Scientific Research Applications

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with biological macromolecules through π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and furan moieties allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

ethyl (E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C15H13NO5/c1-2-20-15(17)10-8-11-7-9-14(21-11)12-5-3-4-6-13(12)16(18)19/h3-10H,2H2,1H3/b10-8+

InChI Key

ISOKBFRRQLYGHM-CSKARUKUSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C=CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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